

Narcissin spike protein binding affinity

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Compound Focus: Narcissin

CAS No.: 604-80-8

Cat. No.: S536699

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Summary of Available In-Silico Data

The table below summarizes the molecular docking scores for **Narcissin** and a control drug (Remdesivir) against various SARS-CoV-2 viral proteins, as reported in a 2021 computational study [1]. Lower (more negative) MolDock scores suggest stronger predicted binding.

Target Protein	PDB ID	Narcissin (MolDock Score)	Remdesivir (MolDock Score)
SARS-CoV-2 Main Protease	6XBG	-151.124	-150.12
MERS-CoV Papain-like Protease	4P16	-91.462	-43.64
SARS-CoV-2 RNA Polymerase	7BTF	-109.32	-93.403
MERS-CoV Spike-RBD	4KRO	-101.704	-15.96
SARS-CoV-2 Spike-RBD	7BZ5	-44.78	-85.98

> **Important Note:** This data comes from a single **in-silico (computational) docking study** and does not constitute experimental validation. The binding affinity for the SARS-CoV-2 Spike-RBD is predicted to be weaker for **Narcissin** than for Remdesivir in this model [1].

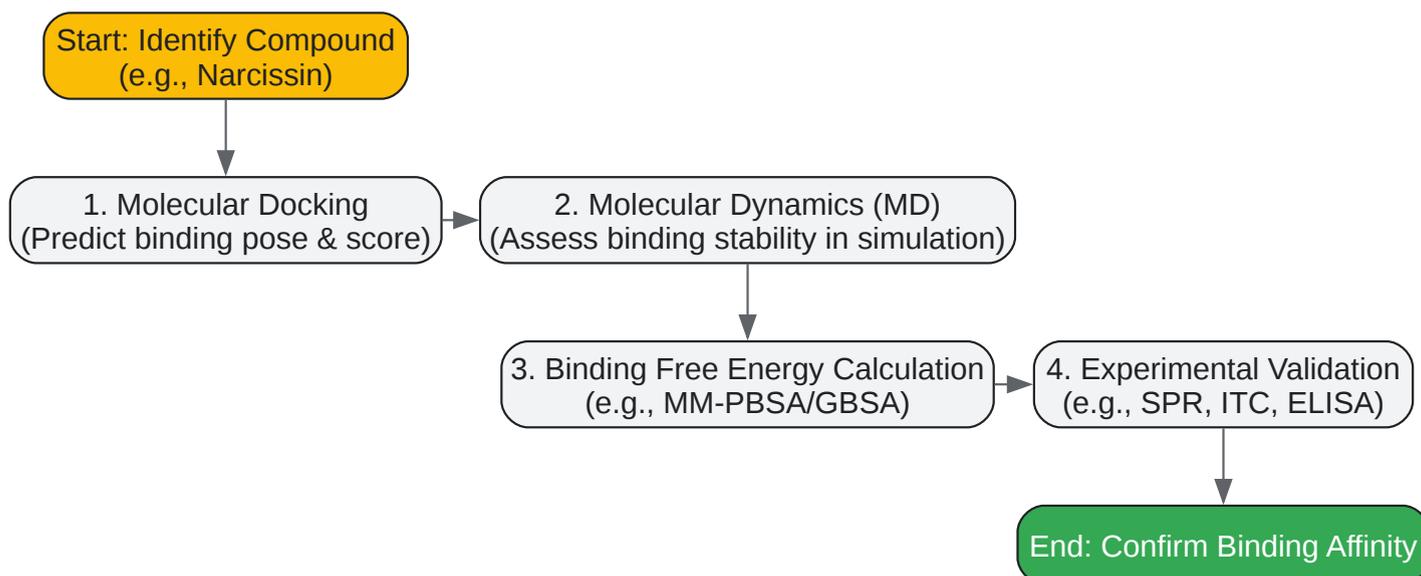
Experimental Protocol from Cited Research

The computational study employed the following methodology [1]:

- **Software:** Molecular docking was performed using **Molegro Virtual Docker (MVD)**.
- **Protein Preparation:** The 3D structures of viral proteins were retrieved from the Protein Data Bank (PDB). Water molecules and original ligands were removed, and missing hydrogen atoms, charges, and bond orders were assigned.
- **Ligand Preparation:** The 3D structures of **Narcissin** and Remdesivir were obtained from PubChem. Energy minimization was conducted using an MM2 force field.
- **Docking Parameters:** The **MolDock simplex evolution search algorithm** was used. The cavity with the largest volume on each protein was selected for docking. The scoring functions used were the **MolDock Score** and the **ReRank Score**.

Research Workflow for Binding Affinity Assessment

The following diagram outlines a general workflow for computationally assessing and experimentally validating a compound's binding affinity, based on common practices in the field [2] [3].



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The available data for **Narcissin** is primarily at the **first step** of this pipeline [1]. Full validation requires proceeding through the subsequent steps.

How to Proceed Further

The current search results lack the experimental data needed for a robust comparison guide. To advance your research, consider the following steps:

- **Investigate Broader Literature:** Search specifically for *in vitro* (e.g., Surface Plasmon Resonance - SPR, ELISA) or *in vivo* studies that measure **Narcissin**'s binding to the SARS-CoV-2 spike protein.
- **Explore Related Compounds:** The search results indicate that other flavonoid glycosides (like **Rutin** and **Hyperin**) have also been computationally predicted to bind to multiple SARS-CoV-2 proteins, including the spike protein's RBD [3]. Research on these compounds may provide useful comparative insights.
- **Consult Specialized Databases:** Look for data in dedicated bioactivity databases (e.g., ChEMBL, BindingDB) that aggregate results from high-throughput screening and biochemical assays.

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References

1. In Silico Identification of Apigenin and Narcissin (Food ... [scholars.direct]
2. Rapid Assessment of Binding Affinity of SARS-COV-2 ... [pmc.ncbi.nlm.nih.gov]
3. A computational study of cooperative binding to multiple ... [nature.com]

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